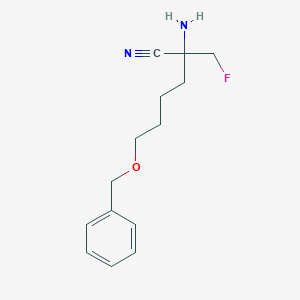













|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Mg].[F:15][CH2:16][C:17]#[N:18].[C-:19]#[N:20].[Na+].[Cl-].[NH4+]>CCOCC.O>[F:15][CH2:16][C:17]([NH2:18])([CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:19]#[N:20] |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
39.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCOCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The Grignard solution is separated from the excess of magnesium
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 2 l flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature being maintained between -40° and -30° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is vigorously stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature during one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1N HCl (2×250 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
Basification with concentrated ammonia, extraction with ether
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
CUSTOM
|
|
Details
|
evaporation
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(C#N)(CCCCOCC1=CC=CC=C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |